![molecular formula C13H14N2O3 B1615820 3-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid CAS No. 701221-57-0](/img/structure/B1615820.png)
3-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid
Overview
Description
3-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid, also known as OPB-9195, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Scientific Research Applications
Medicine: Antimicrobial Agent Development
This compound has potential applications in the development of new antimicrobial agents. Its structure, which includes a pyrazole moiety, is often found in compounds with significant biological activity . Research indicates that similar structures have shown efficacy against a variety of microbial strains, suggesting that this compound could be a valuable addition to the antimicrobial arsenal.
Agriculture: Plant Protection Chemicals
In agriculture, derivatives of pyrazole are used to create plant protection chemicals . The specific structure of 3-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid could be synthesized into compounds that protect crops from pests and diseases, contributing to increased yield and food security.
Biochemistry: Enzyme Inhibition Studies
In biochemistry, this compound could be used in enzyme inhibition studies due to its potential to interact with biological macromolecules . Such studies are crucial for understanding metabolic pathways and designing drugs that target specific enzymes.
Pharmacology: Drug Design and Discovery
The compound’s ability to form hydrogen bonds and its structural similarity to known pharmacophores suggest its application in drug design and discovery . It could serve as a lead compound for the synthesis of drugs targeting various diseases, including tuberculosis, given its potential binding affinity to protein receptors.
Mechanism of Action
Mode of Action
It is known that many pyrazole derivatives interact with their targets through hydrogen bonding . The compound may interact with its targets in a similar manner, leading to changes in the targets’ function.
Biochemical Pathways
Pyrazole derivatives are known to have diverse biological activities, suggesting that they may affect multiple pathways
Result of Action
Many pyrazole derivatives have been found to have anti-inflammatory, antibacterial, and antitumor activities
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules, and temperature
properties
IUPAC Name |
3-(5-oxo-3-propyl-4H-pyrazol-1-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-4-10-8-12(16)15(14-10)11-6-3-5-9(7-11)13(17)18/h3,5-7H,2,4,8H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGWWGDLMDYAAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=O)C1)C2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359638 | |
Record name | 3-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid | |
CAS RN |
701221-57-0 | |
Record name | 3-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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